molecular formula C29H24N4O3 B11971027 N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11971027
M. Wt: 476.5 g/mol
InChI Key: XVDINDHLGDTKJK-OCSSWDANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the imine group can produce amine derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to its combination of a naphthyl group, a pyrazole ring, and a benzyl ether moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a valuable compound in scientific research.

Properties

Molecular Formula

C29H24N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H24N4O3/c1-19-6-8-20(9-7-19)18-36-23-13-10-22(11-14-23)26-16-27(32-31-26)29(35)33-30-17-25-24-5-3-2-4-21(24)12-15-28(25)34/h2-17,34H,18H2,1H3,(H,31,32)(H,33,35)/b30-17+

InChI Key

XVDINDHLGDTKJK-OCSSWDANSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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